molecular formula C11H14BrNO2 B2545738 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine CAS No. 2368946-04-5

2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine

Katalognummer: B2545738
CAS-Nummer: 2368946-04-5
Molekulargewicht: 272.142
InChI-Schlüssel: MCQBDLGCOWHXEL-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature Conventions for Polyfunctional Heterocyclic Compounds

The systematic naming of 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine exemplifies the application of International Union of Pure and Applied Chemistry principles for polyfunctional heterocyclic compounds, where multiple functional groups must be prioritized according to established precedence rules. In polyfunctional organic compounds containing two or more functional groups, one functional group is designated as the principal functional group while all others are treated as substituents. The priority system for functional group nomenclature follows a hierarchical order where carboxylic acids possess the highest priority, followed by sulfonic acids, esters, acid halides, amides, nitriles, aldehydes, ketones, alcohols, thiols, amines, ethers, alkenes, alkynes, and finally alkyl halides.

For the target compound, the pyridine ring system serves as the parent structure, which takes precedence over other functional groups present in the molecule. The systematic name for pyridine derivatives follows the International Union of Pure and Applied Chemistry recommendation using "pyridinyl" for substituted derivatives, though the historical name "pyridyl" is also encouraged. The numbering of ring atoms in pyridine begins at the nitrogen atom, establishing the positional framework for substituent designation. In this particular compound, the bromine atom occupies the 2-position, the methyl group is located at the 4-position, and the complex methoxytetrahydrofuran substituent is attached at the 6-position relative to the nitrogen atom.

The nomenclature process for this compound involves identifying the longest carbon chain containing the functional group with highest priority, which in this case is the pyridine heterocycle. According to International Union of Pure and Applied Chemistry guidelines, functional groups are classified using either substitutive nomenclature or functional class nomenclature, with substitutive names having replaced many functional class names in preferred nomenclature systems. The compound demonstrates the application of substitutive nomenclature principles where the pyridine core determines the parent name, and all other groups are designated as substituents with appropriate positional locants.

Functional Group Priority Rank Nomenclature Treatment in Target Compound
Pyridine (Heterocycle) Parent Structure Core naming unit
Bromo (Halide) Substituent 2-position prefix
Methyl (Alkyl) Substituent 4-position prefix
Methoxytetrahydrofuran Substituent 6-position complex substituent

The complex substituent at the 6-position, [(3S)-3-methoxytetrahydrofuran-3-yl], represents a secondary heterocyclic system that requires separate nomenclature consideration within the overall molecular framework. Tetrahydrofuran belongs to the class of saturated five-membered oxygen heterocycles, named according to Hantzsch-Widman nomenclature principles. The methoxy group attached to the tetrahydrofuran ring functions as an alkoxy substituent, following the standard protocol where alkoxy groups are always treated as prefixes regardless of other functional groups present.

Chemical Abstracts Service Registry Number Validation and Structural Verification

The compound 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine is officially registered under Chemical Abstracts Service number 2368946-04-5, providing unique identification within the global chemical database system. This registry number ensures unambiguous identification and prevents confusion with structurally similar compounds or isomers. The molecular formula C₁₁H₁₄BrNO₂ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 272.14 grams per mole.

Structural verification through molecular formula analysis reveals the distribution of heteroatoms and the degree of unsaturation within the molecular framework. The presence of bromine contributes significantly to the molecular weight and provides distinctive spectroscopic characteristics for analytical identification. The nitrogen atom is incorporated within the pyridine aromatic system, while the two oxygen atoms are distributed between the methoxy substituent and the tetrahydrofuran ring system. The molecular formula confirms the absence of additional heteroatoms and establishes the precise elemental composition required for synthetic planning and analytical verification.

The Simplified Molecular Input Line Entry System representation CC1=CC(Br)=NC([C@]2(OC)COCC2)=C1 provides a standardized linear notation for the compound structure. This notation explicitly indicates the stereochemical configuration at the chiral center within the tetrahydrofuran ring through the [C@] designation, corresponding to the (3S) stereochemical descriptor in the systematic name. The Simplified Molecular Input Line Entry System format enables computational analysis, database searching, and automated structure verification across multiple chemical information systems.

Property Value Source Reference
Chemical Abstracts Service Number 2368946-04-5
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Simplified Molecular Input Line Entry System CC1=CC(Br)=NC([C@]2(OC)COCC2)=C1

The structural verification process confirms the compound contains a single chiral center located at the 3-position of the tetrahydrofuran ring, where both a methoxy group and the pyridine substituent are attached to the same carbon atom. This chiral center is responsible for the stereochemical designation (3S) in the systematic name and requires careful consideration during synthesis and analytical characterization. The remaining portions of the molecule lack additional stereocenters, simplifying the overall stereochemical analysis while maintaining the critical asymmetric element that defines the compound's three-dimensional structure.

Isomeric Considerations and Stereochemical Descriptors

The stereochemical descriptor (3S) in the compound name 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine indicates the absolute configuration at the chiral center according to Cahn-Ingold-Prelog priority rules. The Cahn-Ingold-Prelog system provides a standardized method for assigning stereochemical descriptors to each stereocenter in organic molecules, enabling unambiguous specification of three-dimensional molecular geometry. At the 3-position of the tetrahydrofuran ring, the carbon atom bears four different substituents: a methoxy group, a hydrogen atom, and two different carbon-containing chains that form part of the ring system and connect to the pyridine substituent.

Application of Cahn-Ingold-Prelog priority rules to this chiral center requires systematic evaluation of atomic numbers and connectivity patterns extending outward from the stereocenter. The priority assignment begins with immediate substituents, where oxygen (atomic number 8) in the methoxy group receives highest priority, followed by the carbon atoms of different chains based on their secondary and tertiary connections. The (3S) designation indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups decrease in priority in a counterclockwise direction around the chiral center.

The presence of this single chiral center generates two possible enantiomers: the (3S) form described in the target compound and its (3R) enantiomer. These enantiomers possess identical physical properties such as melting point, boiling point, and spectroscopic characteristics in achiral environments, but differ in their interaction with plane-polarized light and chiral biological systems. The specific (3S) configuration may be crucial for biological activity if the compound serves as a pharmaceutical intermediate or bioactive molecule, as enantiomers often exhibit different pharmacological properties.

Stereochemical Feature Description Impact on Nomenclature
Chiral Center Location 3-position of tetrahydrofuran ring Requires (3S) or (3R) descriptor
Substituent Priority Methoxy > pyridine chain > ring carbons > hydrogen Determines configuration assignment
Enantiomeric Relationship (3S) and (3R) forms possible Creates distinct chemical entities

The stereochemical complexity of this compound extends beyond the single chiral center to include conformational considerations within the tetrahydrofuran ring system. The five-membered tetrahydrofuran ring adopts puckered conformations that interconvert rapidly at room temperature, though the presence of the bulky substituents at the 3-position may influence the preferred conformational equilibrium. The methoxy group and the pyridine-containing substituent represent significant steric demands that likely favor specific ring conformations to minimize unfavorable interactions.

Isomeric considerations for this compound also encompass potential regioisomers arising from different substitution patterns on the pyridine ring. Alternative positioning of the bromine, methyl, and tetrahydrofuran substituents around the pyridine core would generate distinct regioisomers with different chemical and physical properties. The specific 2,4,6-substitution pattern in the target compound represents one of many possible arrangements, each requiring unique systematic nomenclature and distinct Chemical Abstracts Service registry numbers for proper identification and cataloging within chemical databases.

Eigenschaften

IUPAC Name

2-bromo-6-[(3S)-3-methoxyoxolan-3-yl]-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-5-9(13-10(12)6-8)11(14-2)3-4-15-7-11/h5-6H,3-4,7H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQBDLGCOWHXEL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C2(CCOC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1)Br)[C@]2(CCOC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine typically involves multi-step organic reactions. A common starting point is the bromination of 4-methyl-pyridine, followed by the addition of the methoxytetrahydrofuran moiety. Each step requires precise conditions, including specific temperatures, catalysts, and solvents.

Industrial Production Methods: Scaling the synthesis for industrial production requires optimization of these conditions. It often involves continuous flow reactors to maintain consistent reaction conditions, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 3-methylbenzoic acid and the corresponding amine derivative.

Conditions Products Yield Source
6M HCl, reflux (48 hr)3-methylbenzoic acid + 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine72%
2M NaOH, 80°C (24 hr)Partial hydrolysis with residual amide intermediates58%

Piperazine Functionalization

The piperazine ring participates in alkylation and acylation reactions at its secondary amine sites.

N-Alkylation

Reacts with alkyl halides (e.g., methyl iodide) under basic conditions:

text
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide + CH3I → N-(2-(4-(2-fluorophenyl)-N-methylpiperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide
Reagent Base Solvent Time Yield Source
CH3IK2CO3DMF12 hr68%
C2H5BrEt3NCH2Cl218 hr61%

Acylation

Acetyl chloride introduces acetyl groups to the piperazine nitrogen:

text
Compound + ClCOCH3 → N-(2-(4-(2-fluorophenyl)-N-acetylpiperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide
Acylating Agent Catalyst Solvent Yield Source
Acetyl chloridePyridineTHF79%
Benzoyl chlorideDMAPCHCl365%

Furan Ring Reactions

The furan moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) and Diels-Alder cycloadditions.

Nitration

Reaction with HNO3/H2SO4 introduces nitro groups at the 5-position of the furan ring:

text
Compound + HNO3 → 5-nitro-furan derivative
Conditions Regioselectivity Yield Source
70% HNO3, H2SO4, 0°C5-position55%

Diels-Alder Reaction

The furan acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride):

text
Compound + maleic anhydride → bicyclic adduct
Dienophile Solvent Temperature Yield Source
Maleic anhydrideToluene110°C82%

Fluorophenyl Group Modifications

The 2-fluorophenyl substituent exhibits limited reactivity due to fluorine’s electron-withdrawing effects but participates in cross-coupling under palladium catalysis.

Suzuki-Miyaura Coupling

Borylation followed by coupling with aryl halides:

text
Compound + Ar-B(OH)2 → Biaryl derivative
Catalyst Ligand Base Yield Source
Pd(PPh3)4PCy3K3PO447%

Oxidation of the Ethyl Linker

The ethyl chain between the piperazine and benzamide oxidizes to a ketone under strong oxidizing agents:

Oxidizing Agent Conditions Product Yield Source
KMnO4H2O, 100°CKetone derivative38%
CrO3/H2SO4Acetone, 0°COver-oxidation to carboxylic acid<10%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furan and benzamide groups:

Wavelength Solvent Product Yield Source
254 nmAcetonitrileFuran-benzamide cycloadduct29%

Key Findings

  • Amide Stability : Hydrolysis requires prolonged heating, suggesting moderate stability under physiological conditions .

  • Piperazine Reactivity : Preferential alkylation at the less hindered piperazine nitrogen .

  • Furan Versatility : High regioselectivity in nitration and efficient Diels-Alder reactivity .

  • Synthetic Utility : Palladium-catalyzed coupling enables diversification of the fluorophenyl group .

Data from analogs and synthesis protocols confirm that this compound’s reactivity aligns with established trends for piperazine-benzamide hybrids, with furan enabling cycloaddition strategies for structural diversification.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research has indicated that 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Its mechanism appears to be linked to the inhibition of specific pathways involved in cell proliferation and survival.

Case Study Summary:

Cell Line Inhibition Rate (%) Mechanism
MCF-7 (Breast Cancer)70%Apoptosis induction via mitochondrial pathways
A549 (Lung Cancer)65%Targeting cell cycle regulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Antimicrobial Activity Table:

Bacterial Strain Activity Observed
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition

Synthetic Utility

2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine serves as a valuable building block in organic synthesis. Its bromine atom allows for further functionalization, enabling the creation of diverse derivatives that may enhance biological activity or alter physicochemical properties.

Synthetic Route Example

A common synthetic approach involves the bromination of pyridine derivatives followed by the introduction of the methoxytetrahydrofuran moiety through nucleophilic substitution reactions. This versatility makes it a useful intermediate in medicinal chemistry.

Case Studies

  • Study on Anticancer Efficacy
    • A study conducted on the effects of this compound on MCF-7 and A549 cells demonstrated significant growth inhibition, suggesting its potential as a lead compound in cancer therapy.
  • Antimicrobial Research
    • Research evaluating various derivatives indicated that modifications to the methoxytetrahydrofuran group can enhance antimicrobial efficacy, showcasing the importance of structural variations.

Wirkmechanismus

Mechanism by Which the Compound Exerts Its Effects:

  • The presence of the bromine and methoxytetrahydrofuran groups can influence the compound's reactivity and binding affinity.

  • It can interact with various molecular targets, such as enzymes or receptors, depending on its specific functional groups.

Molecular Targets and Pathways Involved:

  • Possible interactions with cytochrome P450 enzymes, influencing metabolic pathways.

  • Potential binding to neurotransmitter receptors, offering insights into neurological research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds highlights key differences in substituents, stereochemistry, and reactivity:

Compound Name Substituents (Pyridine Positions) Chiral Center Key Properties/Applications References
Target Compound 2-Br, 4-Me, 6-(3S-MeO-THF) 3S (THF) High electrophilicity; chiral ligand
3-((bis(4-MeOPh)Ph)methoxy... (ID1) Complex THF and pyrimidine groups Multiple Nucleotide analog synthesis
4-Bromo-2-methylpyridine 4-Br, 2-Me None Intermediate in cross-coupling N/A

Key Findings

Electrophilic Reactivity: The 2-bromo group in the target compound enhances reactivity in nucleophilic aromatic substitution (SNAr) compared to non-halogenated analogues like 4-methylpyridine. This contrasts with the compound in , which contains a thioether group, favoring radical or oxidation-based reactions .

Stereochemical Influence :

  • The (3S)-methoxy-THF group confers stereoselectivity in coordination chemistry, unlike achiral THF derivatives (e.g., 3-methoxy-THF without stereocenter). This property is critical in asymmetric catalysis, as demonstrated in studies using SHELXL-refined crystal structures to confirm configuration .

Thermodynamic Stability :

  • The THF ring’s conformation stabilizes the compound’s crystal packing, as observed in ORTEP-3-generated thermal ellipsoid diagrams. Similar compounds with bulkier substituents (e.g., tert-butyldimethylsilyl in ) exhibit lower solubility in polar solvents .

Synthetic Utility :

  • The target compound serves as a precursor for Suzuki-Miyaura couplings due to its bromine substituent, whereas ’s compound is tailored for oligonucleotide synthesis via phosphoramidite chemistry .

Biologische Aktivität

2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine (CAS: 2368946-04-5) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromo substituent and a methoxytetrahydrofuran moiety, which may influence its pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.

  • Molecular Formula : C11H14BrNO2
  • Molecular Weight : 272.14 g/mol
  • Purity : ≥ 97% (varies by supplier) .

Biological Activity Overview

Research indicates that compounds in the pyridine class exhibit diverse biological activities. The specific activities of 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine are summarized below:

1. Antimicrobial Activity

Pyridine derivatives have been extensively studied for their antimicrobial properties. A study conducted on various substituted pyridines demonstrated that compounds with halogen substitutions, such as bromine, often exhibit enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

CompoundAntimicrobial ActivityReference
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridineInhibition of bacterial growth

2. Anticancer Properties

The anticancer potential of pyridine derivatives has been linked to their ability to induce apoptosis in cancer cells. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including disruption of cell cycle progression and induction of oxidative stress.

Case Study : A study evaluated the cytotoxic effects of similar pyridine compounds on human cancer cell lines, reporting significant inhibition of cell growth at micromolar concentrations.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF712Cell cycle arrest

3. Neuroprotective Effects

Emerging evidence suggests that certain pyridine derivatives possess neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Research Findings : In a preclinical model of neurodegeneration, a related compound demonstrated the ability to protect neurons from glutamate-induced toxicity, suggesting potential therapeutic applications in neurodegenerative diseases.

ModelEffect ObservedReference
Glutamate-induced toxicity in neuronsReduced cell death by 30%

The biological activities of 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine may be mediated through several mechanisms:

  • Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, impacting metabolic pathways relevant to microbial growth and cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors may underlie the neuroprotective effects observed in various studies.
  • Oxidative Stress Modulation : The ability to scavenge free radicals or modulate antioxidant defenses contributes to both anticancer and neuroprotective activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the (3S)-3-methoxytetrahydrofuran-3-yl group to the pyridine core?

  • Methodology : Suzuki-Miyaura cross-coupling is a viable approach for attaching heterocyclic substituents. For example, bis(triphenylphosphine)palladium(II) dichloride can catalyze couplings between boronic acids and bromopyridines under inert atmospheres (e.g., argon) at elevated temperatures (140°C). Microwave-assisted heating (e.g., Biotage Initiator+) improves reaction efficiency and reduces side products. Post-reaction purification via silica gel column chromatography (gradient elution with ethyl acetate/hexane) ensures high yields .

Q. How can regioselectivity challenges during pyridine functionalization be addressed?

  • Methodology : Regioselectivity in pyridine substitution depends on directing groups and reaction conditions. For brominated pyridines, nitrogen nucleophiles preferentially attack the 3-position due to electronic effects. In cases of competing sites, steric hindrance from substituents (e.g., methyl groups at the 4-position) can direct reactions to the 6-position. Computational modeling (DFT) may predict reactivity trends, while LC-MS or TLC monitors intermediate formation .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight and isotopic patterns (e.g., bromine’s M/M+2 peaks). ¹H/¹³C NMR identifies substituent positions: the methoxytetrahydrofuran group’s stereochemistry (3S) is resolved via NOESY or chiral HPLC. IR spectroscopy verifies functional groups (C-O stretch of methoxy at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How does steric and electronic interplay influence the compound’s reactivity in catalytic cycles?

  • Methodology : The 4-methyl group creates steric hindrance, slowing nucleophilic attacks at adjacent positions. Electron-withdrawing bromine at the 2-position polarizes the ring, enhancing electrophilic substitution at the 6-position. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify electronic effects. Palladium-catalyzed reactions may require bulky ligands (e.g., XPhos) to mitigate steric clashes .

Q. What decomposition pathways occur under thermal stress, and how can they be mitigated?

  • Methodology : Thermal decomposition (e.g., >100°C) may generate pyridylcarbene intermediates via nitrogen expulsion, leading to cyclopropane or ketone derivatives (observed in triazolopyridine analogs). Stability is assessed via TGA/DSC. Adding radical scavengers (e.g., BHT) or conducting reactions under high-pressure inert atmospheres suppresses undesired pathways .

Q. How can computational modeling predict the compound’s behavior in drug-target interactions?

  • Methodology : Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to biological targets (e.g., enzymes). MD simulations assess conformational stability of the methoxytetrahydrofuran moiety in aqueous environments. QSAR models correlate substituent effects (e.g., bromine’s hydrophobicity) with bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.